Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate
Description
Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate is a malonate derivative featuring a 4-hydroxybenzyl substituent and a methoxy group at the central carbon of the malonate backbone. Malonates are versatile intermediates in organic synthesis, widely used in pharmaceuticals, agrochemicals, and materials science due to their reactivity in alkylation, condensation, and cyclization reactions .
Properties
CAS No. |
848245-33-0 |
|---|---|
Molecular Formula |
C13H16O6 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
dimethyl 2-[(4-hydroxyphenyl)methyl]-2-methoxypropanedioate |
InChI |
InChI=1S/C13H16O6/c1-17-11(15)13(19-3,12(16)18-2)8-9-4-6-10(14)7-5-9/h4-7,14H,8H2,1-3H3 |
InChI Key |
KQVLVTBHQSSMSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)(C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of Dimethyl Methoxymalonate Intermediate
Dimethyl methoxymalonate (CAS 5018-30-4) is a key intermediate and precursor in the synthesis. It can be prepared by methoxylation of dimethyl malonate under basic conditions:
| Step | Reagents/Conditions | Description | Yield/Purity |
|---|---|---|---|
| 1 | Dimethyl malonate + sodium methoxide in methanol | Stirring at room temperature or slight heating to introduce methoxy group at 2-position | High yield; purity >99% reported |
| 2 | Reaction monitoring by gas chromatography | Ensures residual starting material <1% | - |
This method is supported by industrial patent literature describing the use of sodium methoxide and formamide in reflux conditions to achieve methoxylation with high conversion and purity.
Benzylation with 4-Hydroxybenzyl Moiety
The critical step for preparing Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate is the introduction of the 4-hydroxybenzyl group. This is typically achieved via nucleophilic substitution using 4-hydroxybenzyl chloride or related benzyl halides:
| Step | Reagents/Conditions | Description | Yield/Purity |
|---|---|---|---|
| 1 | Dimethyl methoxymalonate + 4-hydroxybenzyl chloride | Reaction in polar aprotic solvent (e.g., dimethylformamide or toluene) with base such as sodium hydroxide or potassium carbonate | 85-95% yield |
| 2 | Heating under reflux for several hours | Facilitates complete substitution at the 2-position | - |
| 3 | Work-up includes aqueous washing, extraction, and crystallization | Purification to >98% purity | - |
This approach is analogous to dialkyl 2-aryloxy malonate syntheses reported where dimethyl 2-chloromalonate reacts with phenolic compounds under basic conditions to yield aryl-substituted malonates.
Summary Table of Key Preparation Steps
| Step No. | Process | Reagents/Conditions | Critical Parameters | Outcome |
|---|---|---|---|---|
| 1 | Methoxylation of Dimethyl Malonate | Sodium methoxide, methanol, reflux | Molar ratio methoxide:malonate ~1:1, temp 50-65 °C, 2-4 h | Dimethyl methoxymalonate, >99% purity |
| 2 | Benzylation with 4-Hydroxybenzyl Chloride | 4-Hydroxybenzyl chloride, base (NaOH/K2CO3), solvent (DMF/toluene), reflux | Temp 65-90 °C, 3-6 h, inert atmosphere | This compound, 85-95% yield |
| 3 | Purification | Aqueous washing, extraction with dichloromethane, crystallization at 20 °C | pH adjustment, drying under vacuum | >98% pure final compound |
Analytical and Characterization Data
- Gas Chromatography (GC): Used to monitor reaction progress and residual starting material, aiming for <1% residuals.
- Nuclear Magnetic Resonance (NMR): Confirms substitution pattern and purity.
- Infrared Spectroscopy (IR): Identifies characteristic ester carbonyl and methoxy group vibrations.
- High-Performance Liquid Chromatography (HPLC): Quantitative purity assessment.
- Melting Point and Moisture Content: Ensures consistency and stability of the crystalline product.
Research and Industrial Relevance
The preparation of this compound is relevant in the synthesis of biologically active compounds, including pyrimidine derivatives and anti-inflammatory agents. The methods outlined are scalable and adaptable for pilot plant production, with documented yields and purities suitable for pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF followed by the desired nucleophile.
Major Products Formed
Oxidation: 2-(4-Hydroxybenzyl)-2-methoxymalonate.
Reduction: Dimethyl 2-(4-hydroxybenzyl)-2-hydroxymalonate.
Substitution: Dimethyl 2-(4-substituted benzyl)-2-methoxymalonate.
Scientific Research Applications
Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the methoxy and malonate groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Malonate Family
Dimethyl 2-(2,4,6-Trimethoxybenzyl)malonate
- Substituents : 2,4,6-Trimethoxybenzyl group.
- Key Differences: The trimethoxy substitution enhances electron-donating effects but lacks the phenolic hydroxyl group, reducing hydrogen-bonding capacity.
- Synthesis: Prepared via nucleophilic substitution of halogenated malonates in methanol, similar to methods for other benzyl-substituted malonates .
- Applications : Used in electrooxidation reactions to synthesize halogenated derivatives .
Dimethyl 2-(4-Methylbenzylidene)malonate
- Substituents : 4-Methylbenzylidene (unsaturated benzyl group).
- Key Differences : The benzylidene group introduces conjugation, altering UV/Vis absorption and reactivity in Diels-Alder reactions.
- Crystal Structure: Monoclinic system with lattice parameters a = 14.0516 Å, b = 7.7446 Å, c = 12.5113 Å, β = 113.727°, and Z = 4 .
Dimethyl 2-Butyl-2-(3,5-Di-tert-butyl-4-hydroxybenzyl)malonate
- Substituents : Bulky 3,5-di-tert-butyl-4-hydroxybenzyl and butyl groups.
- Key Differences : Steric hindrance from tert-butyl groups reduces reactivity in nucleophilic substitutions but enhances thermal stability.
- Synthesis : Multi-step alkylation involving protection/deprotection of hydroxyl groups .
- Applications: Investigated for antioxidant properties due to the phenolic moiety .
Functional Group Analogues in Other Scaffolds
3',5-Dihydroxy-2-(4-hydroxybenzyl)-3-methoxybibenzyl (Compound 51)
- Scaffold : Bibenzyl (dihydrostilbene) backbone.
- Key Differences : The bibenzyl structure enables π-π stacking, while the 4-hydroxybenzyl and methoxy groups mimic the substitution pattern in the target malonate.
- Biological Activity: Isolated from Gymnadenia conopsea, exhibits antifungal and anti-inflammatory properties .
NU1025 (2-(4-Hydroxybenzyl)quinazolin-4(3H)-one)
- Scaffold: Quinazolinone core.
- Key Differences : The 4-hydroxybenzyl group is integrated into a heterocyclic system, enhancing DNA-binding affinity.
- Synthesis: Achieved via cyclization of 2-amino-3-methoxybenzamide with acetaldehyde, followed by demethylation .
- Applications : Potent PARP inhibitor with antitumor activity .
Comparative Analysis Table
*Calculated based on molecular formulae.
Biological Activity
Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antioxidant studies. This article reviews the compound's biological properties, including its antiproliferative, antioxidative, and antibacterial activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its methoxy and hydroxy substituents on the benzyl group, which are believed to play a crucial role in its biological activities. The chemical structure can be represented as follows:
Antiproliferative Activity
The antiproliferative effects of this compound have been investigated in various cancer cell lines. Notably, studies have shown that compounds with similar structures exhibit significant activity against breast cancer cell lines such as MCF-7.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 3.1 |
| Related Compound A | MDA-MB-231 | 5.3 |
| Related Compound B | HCT116 | 4.4 |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The results suggest that this compound has a promising profile for further development as an anticancer agent.
Antioxidative Activity
Antioxidative properties are essential for compounds that may mitigate oxidative stress-related diseases. Studies have demonstrated that this compound exhibits significant antioxidative activity.
Table 2: Antioxidative Activity Comparison
| Compound | Method Used | Result |
|---|---|---|
| This compound | DPPH Scavenging | Strong |
| Standard Antioxidant (NAC) | DPPH Scavenging | Very Strong |
| Related Compound C | ABTS Assay | Moderate |
The compound demonstrated strong scavenging activity against DPPH radicals, indicating its potential use as a natural antioxidant.
Antibacterial Activity
In addition to its anticancer and antioxidative properties, this compound has shown antibacterial effects, particularly against Gram-positive bacteria.
Table 3: Antibacterial Activity
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 8 |
| Enterococcus faecalis | 8 |
The Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial activity at low concentrations.
Case Studies and Research Findings
Recent studies have highlighted the multifaceted biological activities of this compound:
- Anticancer Research : A study involving various derivatives of methoxy-substituted compounds revealed that those with hydroxy groups exhibited enhanced antiproliferative activities against breast cancer cells, suggesting a structure-activity relationship .
- Antioxidant Mechanisms : Research indicated that the antioxidative capacity of the compound is linked to its ability to reduce reactive oxygen species (ROS) levels in cells, thereby preventing oxidative damage .
- Antibacterial Efficacy : The compound's efficacy against Gram-positive bacteria was confirmed through various assays, showcasing its potential as a therapeutic agent against bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
